molecular formula C23H14F5NO5 B12418580 Fmoc-aminooxy-PFP ester

Fmoc-aminooxy-PFP ester

Cat. No.: B12418580
M. Wt: 479.4 g/mol
InChI Key: DDAPVUAIRBGDPE-UHFFFAOYSA-N
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Description

Fmoc-aminooxy-PFP ester is a compound used primarily as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). It is composed of alkyl chains and is known for its role in facilitating the degradation of target proteins by exploiting the intracellular ubiquitin-proteasome system .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-aminooxy-PFP ester typically involves the reaction of Fmoc-aminooxyacetic acid with pentafluorophenyl (PFP) ester. The reaction is carried out under mild conditions to ensure the stability of the Fmoc protecting group. The resulting product is purified through standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and large-scale reactors to ensure consistency and high yield. The product is then subjected to rigorous quality control measures to ensure its purity and efficacy .

Chemical Reactions Analysis

Types of Reactions

Fmoc-aminooxy-PFP ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Fmoc-aminooxy-PFP ester involves its role as a linker in PROTACs. PROTACs contain two different ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. This brings the target protein in proximity to the ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome .

Comparison with Similar Compounds

Similar Compounds

  • Fmoc-aminooxyacetic acid
  • Fmoc-aminooxy-PEG ester
  • Fmoc-aminooxy-benzyl ester

Uniqueness

Fmoc-aminooxy-PFP ester is unique due to its high reactivity and stability, making it an ideal linker for PROTAC synthesis. Its ability to form stable conjugates with a wide range of ligands sets it apart from other similar compounds .

Properties

Molecular Formula

C23H14F5NO5

Molecular Weight

479.4 g/mol

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)oxyacetate

InChI

InChI=1S/C23H14F5NO5/c24-17-18(25)20(27)22(21(28)19(17)26)34-16(30)10-33-29-23(31)32-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H,29,31)

InChI Key

DDAPVUAIRBGDPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NOCC(=O)OC4=C(C(=C(C(=C4F)F)F)F)F

Origin of Product

United States

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